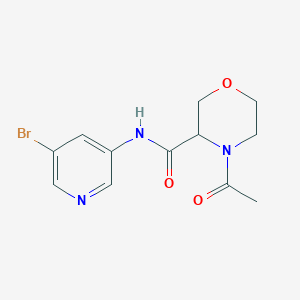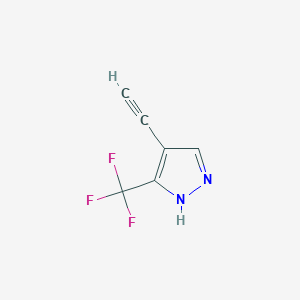
4-ethynyl-3-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethynyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-3-(trifluoromethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-ethynyl-3-(trifluoromethyl)benzonitrile with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, and the resulting product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-ethynyl-3-(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The ethynyl and trifluoromethyl groups can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-ethynyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with biomolecules makes it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure may impart desirable pharmacological properties, such as increased metabolic stability and enhanced binding affinity to target proteins.
Industry: In industrial applications, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-ethynyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The ethynyl and trifluoromethyl groups in the compound can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 4-ethynyl-3-(trifluoromethyl)benzonitrile
- 4-ethynyl-3-(trifluoromethyl)benzoic acid
- 4-ethynyl-3-(trifluoromethyl)aniline
Uniqueness
Compared to similar compounds, 4-ethynyl-3-(trifluoromethyl)-1H-pyrazole is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties. The presence of both ethynyl and trifluoromethyl groups enhances its reactivity and potential for diverse applications. Additionally, the pyrazole ring can engage in specific interactions with biological targets, making it a valuable scaffold in medicinal chemistry and drug design.
Propiedades
Fórmula molecular |
C6H3F3N2 |
|---|---|
Peso molecular |
160.10 g/mol |
Nombre IUPAC |
4-ethynyl-5-(trifluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C6H3F3N2/c1-2-4-3-10-11-5(4)6(7,8)9/h1,3H,(H,10,11) |
Clave InChI |
TVZAXQZMKLZKGQ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(NN=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



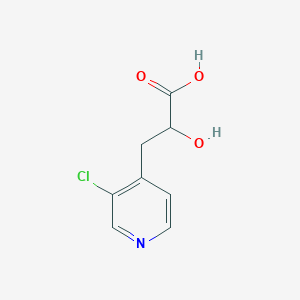
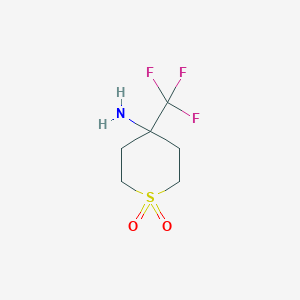

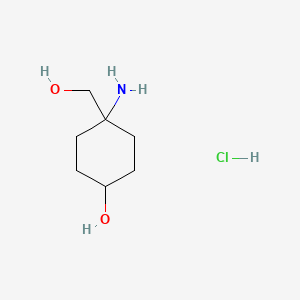
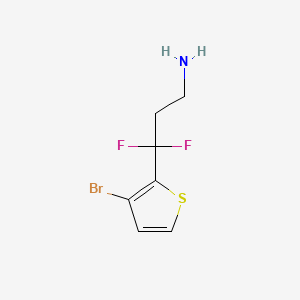
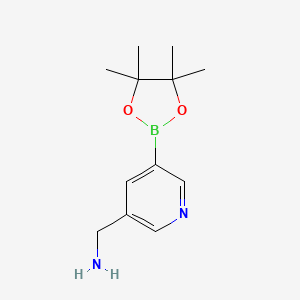


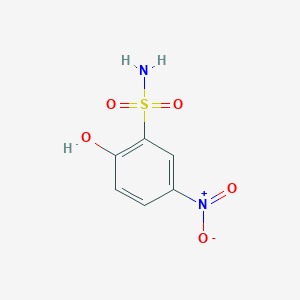
![4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine](/img/structure/B13598769.png)

